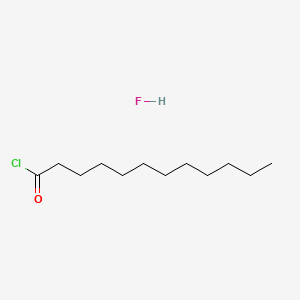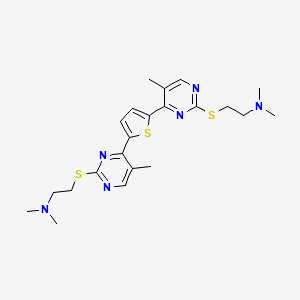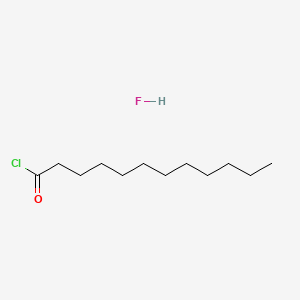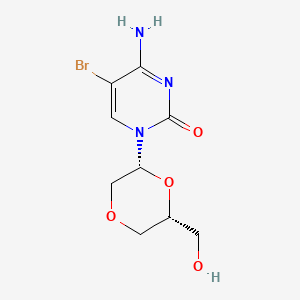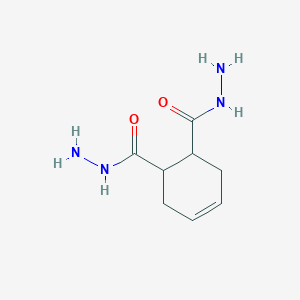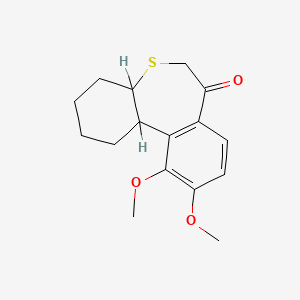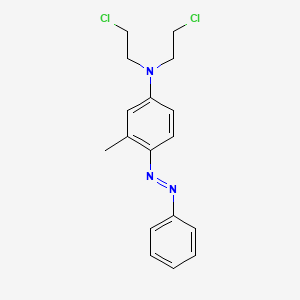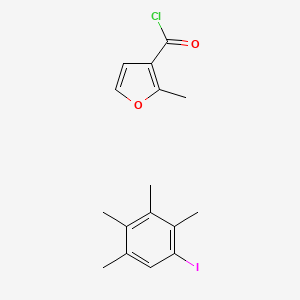
1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methylfuran-3-carbonyl chloride are two distinct organic compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-methylfuran-3-carbonyl chloride is a furan derivative with a carbonyl chloride group attached to the third position of the furan ring and a methyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .
2-methylfuran-3-carbonyl chloride: is prepared by reacting 2-methylfuran with phosgene (carbonyl chloride). The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
2-methylfuran-3-carbonyl chloride: primarily undergoes:
Nucleophilic Acyl Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.
Common Reagents and Conditions
For 1-Iodo-2,3,4,5-tetramethylbenzene: Common reagents include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions
For 2-methylfuran-3-carbonyl chloride: Reagents include bases like pyridine for acyl substitution reactions and water or aqueous bases for hydrolysis.
Major Products
From 1-Iodo-2,3,4,5-tetramethylbenzene: Products include various substituted benzene derivatives depending on the nucleophile used.
From 2-methylfuran-3-carbonyl chloride: Products include 2-methylfuran-3-carboxylic acid and its derivatives.
科学研究应用
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the preparation of advanced materials such as liquid crystals and polymers.
2-methylfuran-3-carbonyl chloride: finds applications in:
Pharmaceuticals: As a building block in the synthesis of various drugs and bioactive molecules.
Agriculture: In the synthesis of agrochemicals such as pesticides and herbicides.
作用机制
The mechanism of action for these compounds depends on their specific applications:
1-Iodo-2,3,4,5-tetramethylbenzene: Acts as a precursor in coupling reactions, where the iodine atom is replaced by a new substituent through a palladium-catalyzed mechanism.
2-methylfuran-3-carbonyl chloride: Reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the carbonyl chloride group is replaced by the nucleophile.
相似化合物的比较
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:
Iodobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in substitution reactions.
2-Iodo-1,3,4,5-tetramethylbenzene: Similar structure but with the iodine atom in a different position, affecting its reactivity and the types of reactions it undergoes.
2-methylfuran-3-carbonyl chloride: can be compared with:
Furan-2-carbonyl chloride: Lacks the methyl group, making it less sterically hindered and more reactive.
2-methylfuran-2-carbonyl chloride: Similar structure but with the carbonyl chloride group in a different position, affecting its reactivity.
属性
分子式 |
C16H18ClIO2 |
|---|---|
分子量 |
404.67 g/mol |
IUPAC 名称 |
1-iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C10H13I.C6H5ClO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-5(6(7)8)2-3-9-4/h5H,1-4H3;2-3H,1H3 |
InChI 键 |
BFRLMSBYTLOAHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CO1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


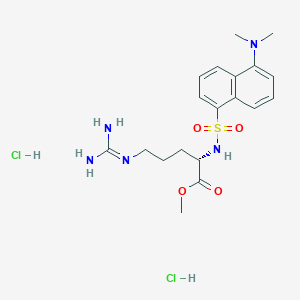

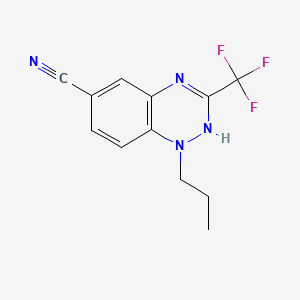
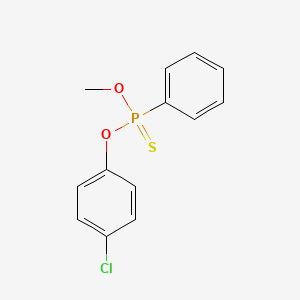
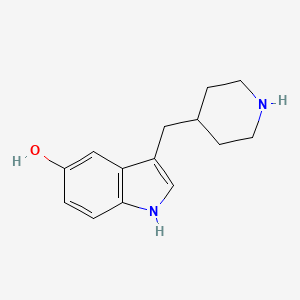
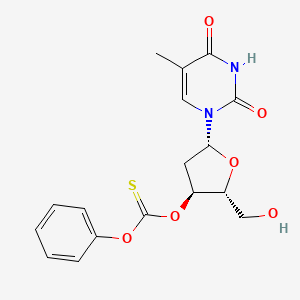
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
